1,2,3,4,5-五苯基-1H-硅杂蒽

描述

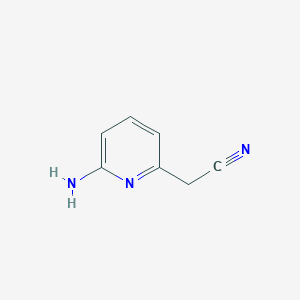

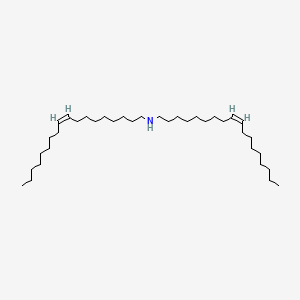

1,2,3,4,5-Pentaphenyl-1H-silole is a type of silole, a group of silicon-containing five-membered cyclic dienes . It has a molecular formula of C35H28Si and an average mass of 476.682 Da . It is a propeller-like molecule and is considered a weak luminophor that can turn into a strong emitter .

Synthesis Analysis

The synthesis of silole molecules like 1,2,3,4,5-Pentaphenyl-1H-silole has been a topic of interest among scientists from different research fields . The first synthesis of a propeller-shaped silole molecule, 1,1,2,3,4,5-hexaphenylsilole (HPS), was achieved by Braye and Hübel in 1959 .Molecular Structure Analysis

The molecular structure of 1,2,3,4,5-Pentaphenyl-1H-silole is characterized by the σ*–π* conjugation arising from the interaction between the σ* orbital of two exocyclic σ-bonds on the silicon atom and the π* orbital of the butadiene moiety . This structure gives siloles the lowest LUMO energy level compared with other common five-membered heterocyclic compounds .Chemical Reactions Analysis

1,2,3,4,5-Pentaphenyl-1H-silole exhibits an interesting phenomenon known as aggregation-induced emission (AIE) . Instead of quenching, aggregation greatly boosts its photoluminescence quantum yields . This is attributed to the restricted intramolecular rotations of the peripheral phenyl rings against the central silole core .Physical And Chemical Properties Analysis

Siloles like 1,2,3,4,5-Pentaphenyl-1H-silole exhibit high electron acceptability and fast electron mobility . They have high thermal stability and photostability, and can exist in acidic, neutral, and weakly basic aqueous media .科学研究应用

合成和发光

1,2,3,4,5-五苯基-1H-硅杂蒽及其衍生物因其独特的发光性质而被广泛研究。这些化合物,包括 1,1-取代的 2,3,4,5-四苯基硅杂蒽,表现出不同的光致发光行为,受分子聚集和取代基的诱导效应等因素的影响。这种现象的特点是吸收和发射光谱发生位移,并且当分子在不良溶剂中形成纳米聚集体时增强,从而导致光致发光量子产率增加 (Chen et al., 2003)。

有机发光二极管 (OLED)

这些硅杂蒽衍生物,包括 1,2,3,4,5-五苯基-1-(8-苯基-1,7-辛二炔基)硅杂蒽等变体,已用于制造 OLED。这些材料在蓝光发射中显示出有前景的应用,这是 OLED 技术的关键组成部分,展示了高亮度和效率 (Chen et al., 2004)。

电致发光特性

研究表明,某些 1,1-二取代的 2,3,4,5-四苯基硅杂蒽具有优异的电致发光 (EL) 特性。这些材料显示出高荧光量子产率和电荷载流子迁移率,使其适用于 LED 中,并可能作为固态中的高效发光材料 (Yu et al., 2005)。

电子和光学性质

这些硅杂蒽中的电子跃迁可以通过修饰 1,1-取代基来调节。芳香环的诱导和共轭效应有助于这些化合物的低 LUMO 能级和高发射效率,使其适用于各种电子和光学应用 (Tang et al., 2001)。

电子亲和力和激子结合能

已经对 1,1-二芳基-2,3,4,5-四苯基硅杂蒽进行了全面的实验和理论表征,以了解其电子结构。这些研究涉及测量固态电子亲和力和电离势,这对了解其在各种电子应用中的潜力至关重要 (Zhan et al., 2005)。

聚集诱导发光 (AIE)

1,2,3,4,5-五苯基-1H-硅杂蒽衍生物的一个特别显着的特性是它们的聚集诱导发光。这种独特的行为归因于聚集状态中受限的分子内旋转,这导致强烈的光致发光。该特性已在传感器、有机纳米材料和 OLED 中的应用中得到探索 (Liu et al., 2009)。

润湿性和固态发光

材料科学的创新导致了 1,2,3,4,5-六苯基硅杂蒽等材料的开发,它可以转换润湿性和固态发光。这种双重响应行为在智能设备应用中提供了潜力 (Heng et al., 2008)。

未来方向

The unique AIE property of 1,2,3,4,5-Pentaphenyl-1H-silole opens up new avenues for its application in various fields. It can be used in the fabrication of electroluminescence (EL) devices , as sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs, and RNAs), and as indicators for determining CMC and monitoring layer-by-layer self-assembling . It also finds applications as biocompatible fluorogens for cell imaging, visualizing agents for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells .

属性

InChI |

InChI=1S/C34H25Si/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28/h1-25H | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTYYMDKMTQQVMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C([Si](C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H25Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80785702 | |

| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

461.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4,5-Pentaphenyl-1H-silole | |

CAS RN |

4071-98-1 | |

| Record name | 1,2,3,4,5-Pentaphenyl-1H-silole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80785702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[2-(acryloyloxy)ethyl] hydrogen phosphate](/img/structure/B3052289.png)